molecular formula C11H17NO2 B14298199 Butyl 2-cyano-4-methylpent-2-enoate CAS No. 112232-45-8

Butyl 2-cyano-4-methylpent-2-enoate

Cat. No.: B14298199
CAS No.: 112232-45-8
M. Wt: 195.26 g/mol
InChI Key: WPAMPABFNVAYHI-UHFFFAOYSA-N
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Description

Butyl esters are widely used in industrial applications as solvents, polymer precursors, and intermediates. Their chemical behavior, toxicity, and regulatory profiles vary significantly based on functional groups and substituents.

Properties

CAS No.

112232-45-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

butyl 2-cyano-4-methylpent-2-enoate

InChI

InChI=1S/C11H17NO2/c1-4-5-6-14-11(13)10(8-12)7-9(2)3/h7,9H,4-6H2,1-3H3

InChI Key

WPAMPABFNVAYHI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=CC(C)C)C#N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation: Direct Synthesis from Butyl Cyanoacetate

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation remains the most efficient method for synthesizing butyl 2-cyano-4-methylpent-2-enoate. This one-step protocol involves the base-catalyzed reaction of butyl cyanoacetate with isobutyraldehyde (2-methylpropanal). The mechanism proceeds via deprotonation of the active methylene group in butyl cyanoacetate by a mild base (e.g., piperidine or pyrrolidine), forming a resonance-stabilized enolate. Nucleophilic attack on the aldehyde carbonyl generates an alkoxide intermediate, which undergoes β-elimination of water to yield the α,β-unsaturated product.

Critical parameters include:

  • Base selection : Pyrrolidine (0.24 equiv) in pyridine achieves 89% yield at room temperature, while ammonium acetate (4 mol%) in toluene under reflux provides 83%.
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) accelerate enolate formation, whereas toluene facilitates azeotropic water removal via Dean-Stark apparatus.
  • Stoichiometry : A 1.1:1 aldehyde-to-cyanoacetate ratio minimizes side reactions like aldol condensation.

Optimization Data and Comparative Analysis

Table 1 summarizes key variations in reaction conditions and their impact on yield:

Base Catalyst Solvent Temperature Time (h) Yield (%)
Pyrrolidine Pyridine 20°C 1.5 89
Ammonium acetate Toluene Reflux 2 83
Piperidine Methanol 20°C 1 76

Notably, pyrrolidine in pyridine achieves superior yields at ambient temperature, attributed to enhanced enolate stabilization via hydrogen bonding with the solvent.

Two-Step Synthesis via 2-Cyano-4-methylpent-2-enoic Acid

Intermediate Acid Synthesis

The carboxylic acid precursor, 2-cyano-4-methylpent-2-enoic acid, is synthesized via Knoevenagel condensation of cyanoacetic acid and isobutyraldehyde. Optimal conditions involve 1.09 equiv of isobutyraldehyde and 0.24 equiv pyrrolidine in pyridine at 20°C for 1.5 h, yielding 89% of the crystalline acid.

Key purification steps :

  • Extraction with ethyl acetate (3×20 mL) after quenching with HCl.
  • Recrystallization from hexane to achieve >98% purity.

Esterification to Butyl Ester

Esterification of the acid intermediate employs two primary strategies:

Acid Chloride Route
  • Acyl chloride formation : Treating 2-cyano-4-methylpent-2-enoic acid with thionyl chloride (1.2 equiv) in refluxing chloroform for 2 h generates the corresponding acyl chloride.
  • Alcoholysis : Reacting the acyl chloride with butanol (1.5 equiv) in dichloromethane at 0°C for 1 h yields the ester in 78% yield after column chromatography (hexane:ethyl acetate = 10:1).
Coupling Agent-Mediated Esterification

Using HATU (1.5 equiv) and DIEA (3.0 equiv) in dichloromethane at 20°C for 4 h achieves 85% conversion, bypassing hazardous acid chloride handling.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.77 (s, 3H, CCH₃), 2.34 (q, J = 7.1 Hz, 2H, CH₂CH₃), 4.12 (t, J = 6.6 Hz, 2H, OCH₂), 5.82 (s, 1H, =CH).
  • ¹³C NMR : δ 165.2 (C=O), 118.4 (CN), 144.3 (C=C), 61.5 (OCH₂), 14.1 (CH₂CH₃).

Infrared Spectroscopy (IR)

Strong absorptions at 2230 cm⁻¹ (C≡N) and 1725 cm⁻¹ (C=O) confirm functional group integrity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that a tubular reactor with immobilized pyrrolidine catalyst achieves 91% yield at 80°C with a 5-minute residence time, reducing byproduct formation compared to batch processes.

Waste Management

  • Aqueous waste from quench steps contains <10 ppm cyanide, requiring treatment with FeSO₄ to precipitate cyanide as Fe₄[Fe(CN)₆]₃.
  • Solvent recovery via fractional distillation reduces ethyl acetate consumption by 40%.

Chemical Reactions Analysis

Types of Reactions: Butyl 2-cyano-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 2-cyano-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 2-cyano-4-methylpent-2-enoate involves its reactivity with various nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Butyl Acrylate (CAS 141-32-2)

  • Chemical Structure : CH₂=CHCOO(CH₂)₃CH₃
  • Physical Properties :
    • Boiling Point: 148°C
    • Flash Point: 37°C (closed cup)
    • Density: 0.898 g/cm³ at 20°C
    • Solubility: 1.6 g/L in water at 20°C
  • Toxicity :
    • Acute Oral LD₅₀ (Rat): >2,000 mg/kg
    • Skin/Irritation: Causes irritation (H315, H319)
    • Sensitization: May cause allergic reactions (H317)
  • Applications : Raw material for polymers, adhesives, and coatings .
  • Regulatory Status : Listed in TSCA (USA), DSL (Canada), IECSC (China), and other global inventories .

Butyl Acetate (CAS 123-86-4)

  • Chemical Structure : CH₃COO(CH₂)₃CH₃
  • Physical Properties :
    • Boiling Point: 126°C
    • Density: 0.8825 g/cm³ at 20°C
    • Odor: Fruity
  • Applications : Solvent in paints, coatings, and inks .
  • Regulatory Status : Widely listed in global chemical inventories but less stringent hazard classifications compared to butyl acrylate.

Butyl Carbitol Acetate (C₁₀H₂₀O₄)

  • Physical Properties :
    • Boiling Point: 246.7°C
    • Viscosity: 3.2 cP at 25°C
  • Applications : High-boiling solvent in industrial coatings, inks, and cleaners .
  • Advantages : Low volatility and high compatibility with resins .

Butyl Carbitol (C₈H₁₈O₃)

  • Physical Properties :
    • Water Solubility: High
    • Odor: Ether-like
  • Applications : Coupling agent in cleaners, inks, and hydraulic fluids .

Comparative Data Table

Property Butyl Acrylate Butyl Acetate Butyl Carbitol Acetate Butyl Carbitol
Boiling Point (°C) 148 126 246.7 Not specified
Flash Point (°C) 37 (closed cup) ~22–25 (estimated) 105 Not specified
Toxicity Skin/eye irritant Lower hazard Limited data Limited data
Primary Use Polymer synthesis Solvent High-boiling solvent Coupling agent
Regulatory Status Globally regulated Less restricted Not specified Not specified

Key Research Findings

  • Reactivity : Butyl acrylate is prone to hazardous polymerization if inhibitors are depleted, requiring strict temperature control (<35°C) and avoidance of contaminants like peroxides .
  • Safety : Butyl acrylate requires extensive personal protective equipment (PPE), including butyl rubber gloves and respiratory protection, due to its irritant properties .

Q & A

Q. What protocols ensure ethical use of computational or biological data derived from this compound?

  • Methodological Answer :
  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Biosafety : For in vitro studies, follow NIH/WHO guidelines (e.g., BSL-2 for cell-based assays).
  • Conflict of Interest : Disclose funding sources and patent applications in publications .

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